molecular formula C11H11N3O B8589277 N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide

N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide

Cat. No. B8589277
M. Wt: 201.22 g/mol
InChI Key: AIBUUDCQFOJZDO-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

This was prepared by treating benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate with propionyl chloride following a procedure similar to the one described herein. for intermediate 28.
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C2C=CN(C(OCC3C=CC=CC=3)=O)C=2C=CN=1.C(Cl)(=O)CC.[NH:26]1[C:34]2[CH:33]=[CH:32][N:31]=[C:30]([NH:35][C:36]([CH:38]3C[CH2:39]3)=[O:37])[C:29]=2[CH:28]=[CH:27]1>>[NH:26]1[C:34]2[CH:33]=[CH:32][N:31]=[C:30]([NH:35][C:36](=[O:37])[CH2:38][CH3:39])[C:29]=2[CH:28]=[CH:27]1

Inputs

Step One
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C(=NC=CC21)NC(=O)C2CC2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared

Outcomes

Product
Name
Type
Smiles
N1C=CC=2C(=NC=CC21)NC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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